molecular formula C4H5NO2S B13086648 3-Isothiocyanatopropanoic acid

3-Isothiocyanatopropanoic acid

Cat. No.: B13086648
M. Wt: 131.16 g/mol
InChI Key: CJFSAHFLSLDVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isothiocyanatopropanoic acid is an organic compound with the molecular formula C4H5NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propanoic acid backbone.

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanatopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Isothiocyanatopropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-isothiocyanatopropanoic acid exerts its effects involves the interaction with various molecular targets and pathways. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including the inhibition of enzymes and disruption of cellular processes .

Comparison with Similar Compounds

  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate
  • Sulforaphane
  • Iberin

Comparison: 3-Isothiocyanatopropanoic acid is unique due to its propanoic acid backbone, which imparts distinct chemical properties compared to other isothiocyanates. For example, allyl isothiocyanate is more volatile, while benzyl isothiocyanate has a higher molecular weight and different reactivity profile .

Properties

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

3-isothiocyanatopropanoic acid

InChI

InChI=1S/C4H5NO2S/c6-4(7)1-2-5-3-8/h1-2H2,(H,6,7)

InChI Key

CJFSAHFLSLDVDV-UHFFFAOYSA-N

Canonical SMILES

C(CN=C=S)C(=O)O

Origin of Product

United States

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